

A Comprehensive Technical Guide to the Synthesis of 4-Iodothiophene-2-carbaldehyde

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Compound of Interest

Compound Name: **4-Iodothiophene-2-carbaldehyde**

Cat. No.: **B095859**

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Abstract: **4-Iodothiophene-2-carbaldehyde** is a pivotal heterocyclic building block, extensively utilized as a versatile intermediate in the synthesis of π -conjugated polymers, organic semiconductors, and bioactive molecules.^[1] Its structure, featuring both a reactive iodine substituent and an aldehyde functional group, allows for sequential and site-specific modifications, making it invaluable for developing complex molecular architectures for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and novel therapeutics.^{[1][2]} This guide provides an in-depth analysis of the primary synthetic strategies for obtaining this compound, focusing on a robust and regioselective protocol. We will dissect the underlying chemical principles, offer a detailed step-by-step methodology, and discuss alternative routes, grounding our recommendations in established chemical literature to ensure scientific integrity and practical applicability for researchers in materials science and drug development.

Chapter 1: Synthetic Strategies and Mechanistic Considerations

The synthesis of **4-Iodothiophene-2-carbaldehyde** presents a classic challenge in heterocyclic chemistry: achieving precise regiocontrol on an electronically sensitive five-membered ring. Two primary retrosynthetic pathways can be envisioned for its construction.

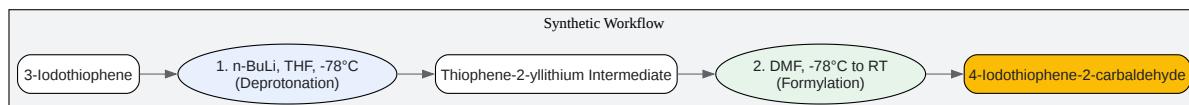
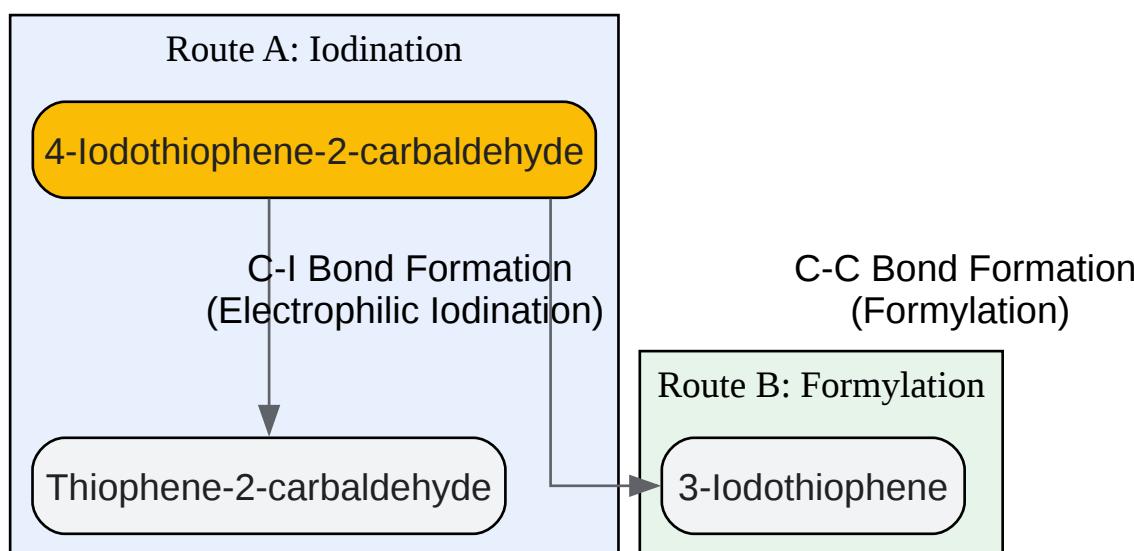
1.1. Retrosynthetic Pathways

- Route A: Electrophilic Iodination. This approach begins with the commercially available thiophene-2-carbaldehyde and attempts to introduce an iodine atom at the C4 position via an

electrophilic aromatic substitution (SEAr) reaction.

- Route B: Formylation of an Iodinated Precursor. This strategy involves starting with a pre-iodinated thiophene, such as 3-iodothiophene, and introducing the aldehyde group at the C2 position.

These divergent strategies are visualized in the retrosynthetic analysis below.



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References

- 1. 4-Iodothiophene-2-carbaldehyde (CAS 18812-38-9) [benchchem.com]
- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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